molecular formula C7H12N4O2 B12127371 Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate CAS No. 31697-11-7

Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B12127371
CAS No.: 31697-11-7
M. Wt: 184.20 g/mol
InChI Key: VLINEBUOHOGPIP-UHFFFAOYSA-N
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Description

Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate: is a chemical compound with the molecular formula C7H12N4O2. It consists of a pyrazole ring substituted with an ethyl group, a hydrazino group, and a carboxylate group. Let’s break down its structure:

    Chemical Formula: CHNO

    Molecular Weight: 184.20 g/mol

Preparation Methods

Synthetic Routes: The synthesis of Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate involves several steps. One common synthetic route is as follows:

  • Hydrazinolysis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate: : Ethyl 3-methyl-1H-pyrazole-5-carboxylate reacts with hydrazine hydrate to form the hydrazino derivative.

  • Ethyl Esterification: : The hydrazino compound is then esterified with ethanol to yield this compound.

Industrial Production: Industrial-scale production methods typically involve optimization of reaction conditions, purification, and scalability. specific industrial processes for this compound are not widely documented.

Chemical Reactions Analysis

Reactivity: Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate can participate in various chemical reactions:

    Oxidation: It can undergo oxidation reactions.

    Reduction: Reduction reactions are possible.

    Substitution: Substitution reactions may occur at the pyrazole ring.

Common Reagents and Conditions:

    Hydrazine hydrate: Used for hydrazinolysis.

    Ethanol: Reacts with the hydrazino compound to form the ethyl ester.

  • Other reagents specific to the desired reaction pathway.

Major Products: The major products depend on the specific reaction conditions. For example, hydrazinolysis yields this compound as the primary product.

Scientific Research Applications

Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate finds applications in various fields:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential bioactivity.

    Medicine: Studied for its pharmacological properties.

    Industry: May serve as a precursor in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism by which Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, similar compounds include:

    1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: Shares some structural features.

    5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester: Another related compound.

Properties

CAS No.

31697-11-7

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

ethyl 3-hydrazinyl-5-methyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C7H12N4O2/c1-3-13-7(12)5-4(2)10-11-6(5)9-8/h3,8H2,1-2H3,(H2,9,10,11)

InChI Key

VLINEBUOHOGPIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1NN)C

Origin of Product

United States

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